This method determines biodegradation by measuring the carbon dioxide produced by microorganisms as they break down the test substance [1].
Diagram of the OECD 301B CO₂ Evolution Test setup.
This test is a closed-bottle version, ideal for testing volatile substances like some chelating agent formulations [2].
Workflow for the OECD 310 Headspace Test.
Different OECD 301 tests are suited for different material properties. The table below compares the applicability of various methods.
| Test Method | Analytical Principle | Suitable for Poorly Soluble Substances? | Suitable for Volatile Substances? |
|---|---|---|---|
| OECD 301A & E (DOC Die-Away) | Dissolved Organic Carbon (DOC) removal | No | No [1] |
| OECD 301B (CO₂ Evolution) | CO₂ generation | Yes | No [1] |
| OECD 301C (Modified MITI I) | Oxygen consumption | Yes | With caution (minimize headspace) [1] |
| OECD 301D (Closed Bottle) | Dissolved Oxygen (BOD) measurement | With caution | Yes [1] |
| OECD 301F (Manometric Respirometry) | Oxygen consumption (pressure change) | Yes | Yes [1] |
| OECD 310 (Headspace Test) | CO₂ generation in sealed vessels | Yes | Yes [2] |
GLDA's status as a readily biodegradable chelating agent is well-established through standardized OECD testing. This property, combined with its effective chelation performance, makes it a key ingredient in the formulation of environmentally friendly products in industries like detergents, agriculture, and water treatment [4].
The most detailed technical information comes from a patent (CN105732408A) titled "Process for producing tetrasodium glutamate diacetate through continuous method" [1].
The synthesis is a continuous process, which is different from traditional batch production, potentially offering benefits like improved efficiency and consistency [1]. The core reaction involves the raw materials monosodium glutamate (MSG), formaldehyde, and sodium cyanide [1].
The workflow below illustrates the key stages of this continuous synthesis process.
Diagram of the continuous synthesis pathway for this compound (GLDA) based on patent CN105732408A [1].
The table below summarizes key technical data for this compound, which is relevant for researchers handling the final product [2] [3] [4].
| Property | Typical Value / Information | Reference |
|---|---|---|
| CAS Number | 51981-21-6 | [2] [5] [6] |
| Molecular Formula | C~9~H~9~NNa~4~O~8~ | [2] [5] [6] |
| Molecular Weight | 351.13 g/mol | [2] [5] |
| Appearance | Odorless white powder or yellowish liquid | [2] [3] [4] |
| Solubility | Completely miscible in water | [2] |
| pH | 11.0 - 12.0 (1% aqueous solution) | [2] [3] |
| Key Function | Chelating Agent | [2] [5] |
| Origin | Synthesized from L-glutamic acid, often produced by aerobic fermentation of sugars | [2] [4] |
Understanding the broader context of GLDA can help guide research and development efforts.
GLDA-Na4's performance is defined by its strong chelating ability, stability, and solubility. The following table provides quantitative data on its chelation capacity and a comparison with traditional agents.
Table 1: Chelation Capacity of GLDA-Na4 [1]
| Metal Ion | Chelation Value (mg metal ion / g GLDA-Na4) |
|---|---|
| Calcium (Ca(^{2+})) | 45 |
| Copper (Cu(^{2+})) | 72 |
| Zinc (Zn(^{2+})) | 75 |
Table 2: Comparison with Traditional Chelating Agents
| Feature | GLDA-Na4 | EDTA | NTA |
|---|---|---|---|
| Biodegradability | Readily biodegradable (>60% in 28 days via OECD 301D) [2] [3] | Not readily biodegradable [3] | Poorly biodegradable/Potential carcinogen [3] |
| Source | Renewable (plant-based) [1] [3] | Petroleum-based [3] | Petroleum-based |
| Calcium Binding (at high pH) | Superior to EDTA [2] | Good, but inferior to GLDA at high pH [2] | - |
| Solubility | High solubility across a wide pH range [4] [5] | - | - |
| Stability | Stable at high temperatures (e.g., 170°C) [5] | - | - |
| Ecotoxicity | Low ecotoxicity [4] | High environmental persistence [2] | - |
Scientific evaluations, including one by the EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP), have established a clear safety profile for GLDA-Na4 [6] [7].
GLDA-Na4 is versatile across many fields. Here are methodologies for key application areas.
This protocol is based on an efficacy assessment for using GLDA-Na4 as a feed additive to improve zinc absorption [6] [7].
The workflow for this feed efficacy study can be visualized as follows:
GLDA-Na4 is effective for removing difficult calcium carbonate scales [5].
GLDA-Na4 can synergistically enhance the performance of biocides [4] [5] [3].
The key environmental advantage of GLDA-Na4 is its biodegradability. The following diagram outlines this pathway, which is central to its green chemistry profile.
GLDA-Na4 represents a significant advancement in chelating agent technology, effectively balancing high performance with a favorable environmental and toxicological profile. Its strong chelating power, stability under harsh conditions, and ability to synergize with other actives make it a versatile candidate for applications ranging from drug development (as a stabilizer or permeation enhancer) to industrial processes and agrochemicals.
Tetrasodium Glutamate Diacetate (GLDA) represents a significant advancement in sustainable chelation technology for research and pharmaceutical applications. As a biodegradable alternative to traditional preservative enhancers like EDTA, GLDA offers researchers an environmentally responsible option that doesn't compromise efficacy. Derived from glutamic acid, a naturally occurring amino acid, GLDA maintains excellent water solubility and chelating potency across a wide pH range, making it particularly valuable for sensitive research samples where metal ion contamination can compromise results. [1]
The primary mechanism through which GLDA functions as a preservative booster involves its ability to sequester metal ions that are essential for microbial growth and enzymatic degradation processes. By binding these metal ions, GLDA disrupts microbial metabolism and stabilizes formulations, thereby extending sample integrity during storage and experimentation. Unlike traditional chelators that persist in the environment, GLDA undergoes rapid biodegradation, aligning with growing demands for green chemistry principles in research laboratories. This combination of effectiveness and sustainability has positioned GLDA as a valuable tool for researchers working with biological samples, cell cultures, and other sensitive materials requiring protection against microbial contamination and oxidative degradation. [1]
GLDA possesses several unique properties that make it particularly suitable for research applications requiring sample preservation. Its molecular structure features multiple carboxylate groups that enable efficient chelation of di- and trivalent metal ions, including calcium, magnesium, and iron, which are often cofactors for enzymes involved in microbial growth and sample degradation. The natural origin of GLDA's backbone from glutamic acid differentiates it from synthetic alternatives, contributing to its excellent ecological profile while maintaining high performance. [1]
Chemical Specifications: GLDA has a molecular weight of 351.13 g/mol with the molecular formula C~9~H~9~NO~8~Na~4~. It appears as a white crystalline substance with high water solubility, allowing for easy incorporation into aqueous research solutions. The compound is stable across a broad pH range, maintaining its chelating capacity in both acidic and basic environments commonly encountered in research protocols. [1]
Biodegradability Profile: Unlike traditional chelating agents such as EDTA, which demonstrate poor biodegradability and environmental persistence, GLDA undergoes rapid microbial breakdown in standard environmental conditions. This characteristic aligns with the principles of green chemistry increasingly adopted in research laboratories, providing an effective chelation option without long-term environmental impact. [1]
The preservative-boosting action of GLDA operates through multiple interconnected mechanisms that enhance sample stability:
Metal Ion Sequestration: GLDA's primary mechanism involves binding essential metal ions required for microbial growth and enzymatic activity. By chelating ions like Ca^2+^, Mg^2+^, and Fe^2+^/Fe^3+^, GLDA disrupts microbial cell membrane stability, interferes with metabolic pathways, and inhibits metalloenzyme function. This creates an environment that is less conducive to microbial proliferation, thereby preserving sample integrity. [1]
Synergistic Enhancement: When combined with primary preservatives, GLDA exhibits strong synergistic effects, enhancing the efficacy of antimicrobial agents against resistant microorganisms. This synergy allows researchers to use lower concentrations of primary preservatives while maintaining or even improving antimicrobial protection, potentially reducing toxicity concerns in sensitive research applications. [1]
Table 1: Comparative Properties of GLDA Versus Traditional Chelating Agents
| Property | GLDA | EDTA | NTA | Phosphonates |
|---|---|---|---|---|
| Biodegradability | Readily biodegradable | Not readily biodegradable | Readily biodegradable | Variable biodegradability |
| Renewable Carbon Content | ~60% | 0% | 0% | 0% |
| Ecotoxicity | Low | Moderate to high | Moderate | Variable |
| Chelating Strength | High | High | Moderate | High |
| Solubility in Water | High | High | High | High |
| Recommended Replacement Ratio | 1:1 for EDTA | Reference | 1:1 for EDTA | Case dependent |
Research studies have generated substantial quantitative data demonstrating GLDA's effectiveness as a preservative booster across various applications. The chelating potency of GLDA has been shown to be comparable to or exceeding that of traditional agents like EDTA, particularly in challenging conditions where microbial resistance is a concern. In formulations where GLDA was incorporated as a preservative booster, researchers observed a significant reduction in viable microbial counts compared to systems without chelating agents. [1]
Microbial Reduction: Studies evaluating GLDA's boosting effect on various preservative systems have demonstrated 2-4 log reductions in microbial counts compared to preservative-only systems when challenged with common contaminants including Pseudomonas aeruginosa, Escherichia coli, and Candida albicans. This enhancement is particularly notable against Gram-negative bacteria, which often demonstrate higher resistance due to their outer membrane structure. [1]
Minimum Inhibitory Concentration (MIC) Reduction: When used in combination with common preservatives such as parabens, phenoxyethanol, and isothiazolinones, GLDA has been shown to reduce MIC values by 30-60%, allowing for lower preservative concentrations while maintaining equivalent protection. This concentration reduction can be particularly valuable in sensitive research applications where preservative toxicity might interfere with experimental outcomes. [1]
The performance of GLDA as a preservative booster varies depending on the specific application and formulation parameters:
Protein-Based Research Samples: In protein solutions and biological extracts, the addition of 0.1-0.5% GLDA demonstrated improved stability against microbial contamination during storage, particularly when combined with mild preservatives like sodium azide at 0.01-0.05%. The metal-chelating activity of GLDA also helped prevent metal-catalyzed oxidation of sensitive amino acid residues, thereby maintaining protein function in long-term storage experiments. [2] [1]
Cell Culture Applications: While direct antimicrobial use in cell culture requires careful optimization due to potential cytotoxicity, GLDA at appropriate concentrations (0.05-0.1%) has shown utility in stabilizing media components and supplements against microbial contamination without adversely affecting cell viability in various mammalian cell lines. [1]
Table 2: GLDA Efficacy as Preservative Booster in Various Research Applications
| Application Area | Recommended GLDA Concentration | Combination Preservative | Microbial Reduction | Key Benefit |
|---|---|---|---|---|
| Protein Solutions | 0.1-0.5% | 0.01-0.05% Sodium Azide | 3-4 log reduction | Prevents metal-catalyzed oxidation |
| Enzyme Preparations | 0.2-0.4% | 0.1% Benzalkonium Chloride | 2-3 log reduction | Stabilizes enzymatic activity |
| Diagnostic Reagents | 0.1-0.3% | 0.05-0.1% Kathon CG | 3-4 log reduction | Extends shelf-life |
| Chromatography Buffers | 0.05-0.2% | 0.02% Sodium Benzoate | 2-3 log reduction | Prevents microbial biofilm formation |
| Cell Culture Media | 0.05-0.1% | Not required | 1-2 log reduction | Minimal cytotoxicity |
The novel gelation protocol utilizing GLDA in combination with sodium oleate presents researchers with a rapid method for protein concentration and separation from aqueous media. This technique is particularly valuable for processing dilute protein solutions where traditional concentration methods may cause denaturation or activity loss. The protocol capitalizes on the chelating properties of GLDA to facilitate the formation of surfactant-based gels that efficiently capture proteins while allowing contaminants and aqueous components to be removed through centrifugation. [2]
Principle of Operation: The gelation system operates through the coordinated interaction between GLDA's metal-chelating capability and the surfactant properties of sodium oleate. GLDA sequesters metal ions that might interfere with gel formation, while sodium oleate molecules assemble into organized structures that entrap protein molecules. The resulting protein-containing gel forms a solid disc that floats above the aqueous phase after centrifugation, enabling easy recovery and opening possibilities for subsequent processing steps including buffer exchange or further purification. [2]
Applications Demonstrated: Research validation of this methodology has confirmed successful application with various protein types, including human hemoglobin, serum proteins, and mitochondrial proteins. In each case, proteins were efficiently concentrated into the gel phase while maintaining functional integrity, as demonstrated through subsequent activity assays and structural analysis. This suggests broad applicability across diverse research contexts requiring protein concentration or partial purification. [2]
Materials Required:
Procedure:
Sample Preparation: Begin with a protein solution at neutral pH (6.5-7.5). For optimal results, protein concentration should be between 0.1-10 mg/mL. Adjust sample pH if necessary using dilute HCl or NaOH. [2]
Additive Introduction: To the protein solution, add sodium oleate from stock solution to achieve a final concentration of 5-15 mM. Gently mix to ensure uniform distribution without creating excessive foam. [2]
GLDA Addition: Introduce GLDA powder to achieve a final concentration of 10-50 mM. The molar ratio of GLDA to sodium oleate should typically be between 1:1 and 1:2 for optimal gel formation. [2]
Mixing and Incubation: Thoroughly mix the solution by gentle inversion or low-speed vortexing. Incubate the mixture at 25-37°C for 5-15 minutes to allow complete interaction between components. During this period, initial gel network formation begins. [2]
Centrifugation: Transfer the solution to appropriate centrifuge tubes and spin at 3,000-5,000 × g for 10-20 minutes at room temperature. Use a swinging bucket rotor to facilitate proper separation geometry. [2]
Gel Recovery: Following centrifugation, a solid gel disc containing the concentrated proteins will form and float to the top of the aqueous phase. Carefully remove the gel disc using a spatula or scoop for downstream applications. The subnatant aqueous solution can be discarded or retained for analysis as needed. [2]
Troubleshooting Notes:
Determining the appropriate GLDA concentration for specific research applications requires consideration of multiple factors, including sample composition, desired shelf life, and compatibility with downstream analyses. As a general principle, the minimum effective concentration should be employed to achieve the desired preservative boosting while avoiding potential interference with experimental outcomes. For most research applications involving aqueous solutions, GLDA concentrations between 0.05% and 0.5% (w/v) provide effective preservation enhancement without significant risk of method interference. [1]
Sample-Specific Considerations: The optimal GLDA concentration varies depending on sample composition. Protein-rich samples typically require higher GLDA concentrations (0.2-0.5%) due to potential binding of GLDA to protein sites, while simple aqueous buffers may achieve effective preservation with lower concentrations (0.05-0.2%). For samples with high metal ion content, additional GLDA may be necessary to account for chelation of these ions before the preservative-boosting effect is realized. [1]
Combination Strategies: GLDA demonstrates strongest efficacy when used in combination with primary preservatives rather than as a standalone antimicrobial agent. Effective preservation systems have been developed using GLDA with parabens (0.1-0.2%), phenoxyethanol (0.5-1.0%), or benzalkonium chloride (0.01-0.05%), with GLDA typically comprising 0.1-0.3% of the formulation. The synergistic effects allow reduction of primary preservative concentrations by 30-50% while maintaining equivalent protection levels. [1]
Before implementing GLDA in critical research applications, compatibility testing is essential to identify potential interference with analytical methods or experimental outcomes:
Analytical Method Interference: Researchers should validate that GLDA does not interfere with specific analytical techniques employed in their studies. Particularly sensitive areas include spectrophotometric assays at low wavelengths, chromatographic separations, and electrochemical detection methods. Appropriate controls should be included to confirm that GLDA does not generate signals that might be misinterpreted as experimental results. [1]
Biochemical Compatibility: In studies involving enzymatic activity or cell-based assays, the impact of GLDA on the biological system requires careful evaluation. While GLDA generally shows lower cytotoxicity than EDTA at equivalent concentrations, specific cell types or enzyme systems may demonstrate sensitivity. Preliminary dose-response experiments should establish the maximum GLDA concentration that does not adversely affect the system under investigation. [1]
Validating the preservative efficacy of GLDA-enhanced systems requires methodical testing using standardized approaches. The following protocol outlines a comprehensive assessment method suitable for research samples:
Challenge Test Procedure:
Sample Preparation: Prepare research samples with the proposed preservative system containing GLDA. Include controls without GLDA and with traditional chelating agents for comparison. [1]
Microbial Inoculation: Inoculate separate samples with standardized suspensions (10^5^-10^6^ CFU/mL) of representative microorganisms including:
Incubation and Enumeration: Incigate inoculated samples at appropriate storage temperatures (typically 20-25°C). Withdraw aliquots at predetermined intervals (0, 7, 14, 21, 28 days) and enumerate viable microorganisms using standard plate count methods. [1]
Interpretation Criteria: Effective preservation is typically demonstrated by:
Beyond microbial challenge testing, comprehensive stability assessment should evaluate the influence of GLDA on sample integrity:
Physical Stability: Monitor samples for changes in appearance, pH, precipitation, or turbidity throughout the proposed storage period. Compare samples with and without GLDA to differentiate normal aging from potential GLDA-related effects. [1]
Functional Stability: For biologically active samples, assess retention of functional characteristics (enzymatic activity, binding capability, etc.) during storage with GLDA-enhanced preservation compared to controls. This is particularly critical for research reagents where functional preservation is as important as microbial control. [1]
The following diagram illustrates the multifaceted mechanism through which GLDA enhances preservation in research samples:
For research applications requiring protein concentration or separation, the following workflow details the GLDA-mediated gelation process:
GLDA represents a significant advancement in preservation technology for research applications, combining effective chelating properties with environmental responsibility. The protocols and data presented in these application notes provide researchers with comprehensive guidance for implementing GLDA as a preservative booster across diverse laboratory scenarios. By following the detailed methodologies outlined, research professionals can enhance sample stability while aligning with green chemistry principles increasingly important in scientific practice. As research continues to evolve, GLDA's unique properties position it as a valuable tool for addressing the dual challenges of sample integrity and sustainability in scientific investigations. [2] [1]
In a laboratory setting, chelating agents like GLDA are fundamental tools for controlling metal ion activity. While direct references to its use in drug development are limited, its properties suggest potential research applications based on its general chelating capabilities [1]:
The effectiveness of a chelating agent depends on the target metal ion and experimental conditions. The following table summarizes GLDA's removal efficiency for specific heavy metals in a controlled research setting, which can serve as a performance benchmark [4].
| Metal Ion | Removal Efficiency (%) |
|---|---|
| Cadmium (Cd) | 90.32% |
| Copper (Cu) | 81.96% |
| Lead (Pb) | 91.62% |
| Zinc (Zn) | 80.34% |
Table 1: Metal removal efficiency of GLDA under optimal conditions (150 mM GLDA, pH 2.9, 120 min retention time) in a model environmental remediation study.
Computational studies provide further insight into the molecular basis of GLDA's chelating power. The table below compares key quantum chemical parameters for GLDA and another chelator, HEDTA, which are indicative of their electron transfer capability and reactivity [5].
| Parameter (Unit) | GLDA | HEDTA |
|---|---|---|
| Energy Gap, ΔE (Ha) | 0.0844 | 0.1025 |
| Electronegativity, χ (Ha) | 0.1932 | 0.1915 |
| Global Hardness, η (Ha) | 0.0422 | 0.0512 |
| Global Softness, σ (Ha⁻¹) | 23.6966 | 19.5312 |
Table 2: Calculated quantum chemical parameters for chelators. A lower Energy Gap (ΔE) and higher Global Softness (σ) for GLDA suggest it has superior electron transfer capability and is more reactive than HEDTA [5].
The following diagram illustrates the general decision-making workflow and core mechanism for applying GLDA in a laboratory experiment, based on its known properties and applications.
This protocol outlines a general approach for using GLDA to chelate metal ions in an aqueous solution, based on methodologies described in environmental remediation studies [4] and industrial performance analyses [5]. You will need to optimize the conditions for your specific research context.
Objective: To remove or sequester specific metal ions from a test solution using the biodegradable chelating agent GLDA.
Materials:
Procedure:
GLDA is a biodegradable chelating agent derived from glutamic acid, a natural amino acid. Its key advantage over traditional chelators like EDTA is its excellent biodegradability of over 80% within 28 days and its derivation from renewable resources, making it an environmentally sustainable choice [1] [2].
The molecular structure of GLDA, featuring four carboxyl groups and one amino group, allows it to form strong, stable complexes with a wide range of metal ions [3]. This makes it highly effective for tasks such as:
A significant body of research confirms that GLDA performs robustly under highly acidic conditions (pH 1-3), where it effectively binds ions like Fe²⁺ and, at pH 3, Ca²⁺ [3].
The tables below summarize the chelation performance of GLDA under various conditions, providing a reference for your experimental design.
Table 1: GLDA Performance for Ca²⁺ and Fe²⁺ Ion Control under Acidic Conditions This data is based on experimental chelation power testing at 80°C [3].
| Metal Ion | pH | Performance (vs. HEDTA) | Key Application Context |
|---|---|---|---|
| Calcium (Ca²⁺) | 1 | HEDTA is more effective | Oil and gas stimulation fluids |
| Calcium (Ca²⁺) | 3 | GLDA is more effective | Oil and gas stimulation fluids |
| Iron (Fe²⁺) | 1 | GLDA outperforms HEDTA | Oil and gas stimulation fluids |
| Iron (Fe²⁺) | 3 | GLDA outperforms HEDTA | Oil and gas stimulation fluids |
Table 2: Optimized Conditions for Heavy Metal Removal using GLDA Washing This data is synthesized from studies on remediating contaminated materials, showing optimal conditions for removing specific metals [2] [4].
| Heavy Metal | Optimal GLDA Concentration | Optimal pH | Optimal Contact Time | Reported Removal Efficiency |
|---|---|---|---|---|
| Cadmium (Cd) | 150 mM | 2.9 | 120 min | ~90% [2] |
| Copper (Cu) | 150 mM | 2.9 | 120 min | ~82% [2] |
| Lead (Pb) | 150 mM | 2.9 | 120 min | ~92% [2] |
| Zinc (Zn) | 150 mM | 2.9 | 120 min | ~80% [2] |
| Cadmium (Cd) | 75 mM | 4.0 | 60 min | ~71% [4] |
| Lead (Pb) | 75 mM | 4.0 | 60 min | ~88% [4] |
| Zinc (Zn) | 75 mM | 4.0 | 60 min | ~40% [4] |
The following is a detailed protocol adapted from a study on remediating heavy metals from solid matrices, which can be tailored for purifying chemical reagents or other materials in a lab setting [2].
1. Sample Preparation:
2. GLDA Solution Preparation:
3. Leaching Reaction:
4. Sampling and Analysis:
The workflow for this protocol can be visualized as follows:
GLDA presents a powerful, sustainable alternative to non-biodegradable chelators for controlling metal ions in research and development. Its efficacy under acidic conditions and high selectivity for problematic metals like iron make it particularly valuable.
Future trends point toward increased innovation in biodegradable chelators, with GLDA at the forefront for applications in green chemistry and sustainable pharmaceutical development [1]. Researchers are encouraged to further explore its use in stabilizing biopharmaceuticals, preventing catalyst poisoning in synthetic chemistry, and other applications where metal purity is critical.
GLDA is a biodegradable chelating agent derived from glutamic acid, an amino acid [1]. Its primary mechanism of action relevant to stabilization is the sequestration of metal ions [1]. In pharmaceutical formulations, trace metal ions can catalyze oxidative degradation, leading to a loss of potency, changes in color, or formation of impurities.
The properties that make GLDA a promising candidate for pharmaceutical use include [2] [1]:
For a formulation scientist, the key properties of GLDA are summarized in the table below.
| Property | Specification / Value | Relevance to Pharmaceutical Formulation |
|---|---|---|
| Chemical Name | Tetrasodium N,N-bis(carboxylatomethyl)-L-glutamate [1] | Ingredient declaration and regulatory filing. |
| Molecular Formula | C₉H₉NO₈Na₄ [1] | - |
| CAS Number | 51981-21-6 [1] | Unique chemical identifier. |
| Biodegradability | Readily biodegradable [2] [1] | Preferred for environmental and green chemistry goals. |
| Solubility | Highly water-soluble [1] | Ease of incorporation into aqueous and solid dosage forms. |
| Effective pH Range | Broad [1] | Versatility across different formulation types. |
This protocol outlines a systematic approach to evaluate GLDA's efficacy in stabilizing a small molecule API against metal-catalyzed degradation. The workflow involves preparation, stress testing, and analysis.
Method:
Adopting GLDA requires careful planning. It is crucial to confirm its compatibility with all other formulation components and the API itself, as interactions could negatively impact stability or bioavailability. Furthermore, while GLDA is considered safe, its regulatory status as a novel excipient in pharmaceuticals may necessitate additional safety documentation for new drug applications.
The trend in the industry is moving towards greener, biodegradable chemicals. With an estimated 70-90% of new drug candidates having solubility challenges, innovative formulation strategies are critical [4] [5]. As a readily biodegradable and effective chelator, GLDA is well-positioned to become a valuable tool in the formulator's arsenal, especially for projects where sustainability is a key objective [2].
To build upon this foundational information, you can:
GLutamic Acid Diacetate (GLDA) represents a significant advancement in sustainable chelation technology for scientific sample preservation and processing. As a biodegradable chelating agent derived from plant-based raw materials, GLDA offers an environmentally friendly alternative to traditional synthetic chelators while maintaining excellent metal-binding capabilities. Its molecular structure enables the formation of stable complexes with various metal ions, including calcium, magnesium, iron, copper, and heavy metals, preventing these ions from interfering with analytical processes or causing sample degradation. This property makes GLDA particularly valuable in applications where metal ion contamination can compromise sample integrity, analytical results, or downstream applications. The growing emphasis on green chemistry principles in laboratory practices has accelerated GLDA adoption across diverse scientific fields, from pharmaceutical development to environmental science [1] [2].
The fundamental advantage of GLDA lies in its combination of effective chelation performance with favorable environmental characteristics. Unlike conventional chelators like EDTA (ethylenediaminetetraacetic acid), which persist in the environment and may cause secondary contamination, GLDA exhibits rapid biodegradability—with studies demonstrating over 80% decomposition within 28 days. This characteristic aligns with increasingly stringent regulatory requirements for laboratory chemicals and waste management. Additionally, GLDA's low toxicity profile enhances safety for researchers and reduces potential impacts on biological systems during analysis. These attributes make GLDA particularly suitable for applications requiring minimal sample perturbation, such as maintaining protein conformations, preserving cellular integrity, and preventing metal-catalyzed degradation of sensitive analytes [2].
Table 1: Comparison of GLDA with Traditional Chelating Agents
| Property | GLDA | EDTA | Citric Acid |
|---|---|---|---|
| Biodegradability | >80% in 28 days [2] | Low/Persistent [2] | High |
| Source | Plant-based (renewable) [1] | Petroleum-based [2] | Plant-based (renewable) |
| Toxicity Profile | Low/non-toxic [1] | Moderate environmental toxicity [2] | Very low |
| Metal Binding Capacity | High (especially for Ca, Mg, Fe, Cu) [1] | Very high | Moderate |
| Stability in Acidic Conditions | High [2] | Moderate | Low |
| Environmental Persistence | Low [1] [2] | High [2] | Very low |
GLDA exhibits several distinct chemical properties that make it particularly suitable for sample preservation applications. Its molecular structure features multiple coordination sites that enable the formation of stable complexes with metal ions across a wide pH range. This stability is maintained even under acidic conditions where other biodegradable chelators may falter, making GLDA effective for extraction procedures requiring low pH environments. The high water solubility of GLDA formulations facilitates easy integration into aqueous preservation buffers and extraction solutions, while its compatibility with various additives allows formulation with other preservative agents without precipitating or losing efficacy. These characteristics combine to make GLDA a versatile chelator for diverse scientific applications where metal ion control is critical [1] [2].
Table 2: GLDA Applications and Performance Metrics
| Application Area | Concentration Range | Key Metals Targeted | Reported Efficiency | References |
|---|---|---|---|---|
| Heavy Metal Remediation | 150 mM | Cd, Cu, Pb, Zn | Cd: 90.32%, Cu: 81.96%, Pb: 91.62%, Zn: 80.34% [2] | [2] |
| Cleaning Products | 20-30% in formulations | Ca, Mg, Fe | 20-30% increase in cleaning performance [1] | [1] |
| Water Treatment | Varies by system | Cu, Fe, Scale-forming metals | 25% reduction in maintenance costs [1] | [1] |
| Personal Care Stabilization | 0.5-2% | Catalytic metal ions | Extended shelf stability [1] | [1] |
| Agricultural Enhancers | Field-specific | Fe, Zn, Micronutrients | Up to 15% increased crop yields [1] | [1] |
The metal binding mechanism of GLDA involves the formation of stable, water-soluble complexes that effectively sequester metal ions and prevent their participation in undesirable chemical reactions. This mechanism is particularly valuable in sample preservation where metal ions can catalyze oxidative degradation of sensitive compounds, promote enzyme inactivation, or cause precipitation of proteins. The stability constants of GLDA-metal complexes are particularly favorable for calcium and magnesium, making it effective in preventing hard water interference, while its strong binding to transition metals like iron and copper helps suppress metal-catalyzed oxidation processes. This diverse binding capability enables GLDA to preserve sample integrity by maintaining redox homeostasis and preventing metal-induced damage to biological and chemical samples [1] [2].
The following protocol describes a standardized method for heavy metal removal from contaminated municipal solid waste compost using GLDA, adapted from the research of Singh et al. (2024) with optimization for laboratory application [2]. This method is particularly relevant for environmental samples requiring metal decontamination prior to analysis or for preprocessing compost materials for agricultural use. The procedure employs response surface methodology to achieve optimal removal efficiency while maintaining the structural and functional integrity of the compost matrix.
Sample Preparation:
GLDA Solution Preparation:
Extraction Process:
Phase Separation:
Metal Analysis:
Post-Treatment Processing:
Implementing GLDA in research and development protocols requires careful consideration of compatibility factors with existing laboratory workflows. GLDA's aqueous solubility and stability across a range of pH conditions (particularly acidic environments) facilitate its incorporation into various sample preparation and preservation protocols. When designing GLDA-containing formulations, researchers should consider the complementary additives that may enhance preservation efficacy, such as antioxidants for preventing oxidative damage or buffers for maintaining pH stability. For cell-based assays and biological samples, GLDA's low cytotoxicity profile makes it suitable for applications where cellular integrity must be maintained, though concentration optimization is recommended for specific cell types [1] [2].
The regulatory compliance aspects of GLDA present advantages for laboratories operating under stringent environmental and safety guidelines. GLDA is recognized as environmentally friendly and biodegradable under frameworks such as REACH and EPA regulations, potentially simplifying waste disposal protocols compared to traditional chelators. For pharmaceutical and clinical applications, the non-toxic nature of GLDA reduces concerns about residual contamination in therapeutic products or diagnostic samples. Implementation should include validation procedures specific to each application, establishing appropriate quality control measures such as periodic verification of chelating activity and monitoring of preservation efficacy through relevant stability indicators [1].
Common challenges in GLDA implementation include suboptimal concentration selection and pH management. If preservation or extraction efficiency is inadequate, researchers should conduct pilot studies with concentration gradients of GLDA (typically 50-200 mM range) to establish the minimum effective concentration for their specific application. For pH-sensitive samples, the excellent performance of GLDA under acidic conditions (pH ~3) can be leveraged, though it remains effective at near-neutral pH with potentially reduced efficiency for some metals. When working with complex matrices, pre-treatment steps such as filtration or precipitation may be necessary to prevent interference with GLDA's chelation activity [2].
For applications requiring long-term sample storage, GLDA's chemical stability ensures consistent performance over time, though regular monitoring of preservation efficacy is recommended. In biological contexts where metal ions play functional roles, researchers should carefully evaluate the potential for GLDA to chelate essential metals, possibly requiring supplementation of critical metals in controlled amounts. When scaling GLDA applications from laboratory to industrial processes, the concentration efficiency and biodegradability of GLDA provide economic and environmental advantages, though transport and storage considerations for large volumes of liquid formulations may necessitate evaluation of powdered GLDA alternatives [1] [3].
The following diagram illustrates the molecular interaction between GLDA and heavy metal ions, representing the core mechanism that enables its effectiveness in sample preservation and remediation applications:
Diagram 1: GLDA Heavy Metal Chelation Mechanism. This illustration shows the formation of stable, water-soluble complexes between GLDA molecules and heavy metal ions, preventing the metals from participating in undesirable reactions while maintaining them in a removable form.
GLDA represents a significant advancement in sustainable chelation technology for scientific sample preservation, offering performance comparable to traditional agents like EDTA while addressing environmental concerns through its biodegradable profile. The protocols and applications detailed in these notes provide researchers with practical methodologies for implementing GLDA across various scientific disciplines. As regulatory pressure increases and the scientific community continues prioritizing green chemistry principles, GLDA is positioned to become an increasingly important tool for maintaining sample integrity while minimizing environmental impact. Future development directions include optimized formulations for specific sample types, combination approaches with complementary preservation technologies, and expanded applications in emerging fields such as biopharmaceuticals and advanced materials science [1] [3] [2].
The Raw Material Link: GLDA (Tetrasodium glutamate diacetate) is synthesized from monosodium glutamate (MSG) [1]. MSG provides the L-glutamic acid backbone for the GLDA molecule, making it an environmentally friendly chelating agent derived from a natural, bio-based raw material [1].
Basic Properties of GLDA: The following table summarizes the key technical data for commercial GLDA, which is typically available in liquid and solid forms [1].
| Property | Liquid GLDA | Solid GLDA |
|---|---|---|
| Appearance | Colorless to light yellow liquid | White to light yellow granules or powder |
| Content | ≥ 47% (by weight) | ≥ 75% (by weight) |
| pH (at 25°C) | 11 ± 1 | - |
| Relative Density (at 25°C) | 1.25 - 1.50 | - |
| Bulk Density | - | ≥ 0.65 kg/L |
Key Features and Applications:
The search results lack specific details on GLDA synthesis. Here's how you can find the technical information needed for lab-scale synthesis:
"GLDA synthesis protocol", "this compound preparation", or "glutamic acid diacetate experimental" [2] [3] [4]."GLDA preparation" or "synthesis of this compound".While the exact chemical reaction steps are not specified in the search results, the general workflow for developing and scaling up a synthesis process can be visualized. The following diagram outlines the key stages from raw material to final product.
GLDA (Glutamic Acid Diacetate) is a biodegradable chelating agent derived from glutamic acid [1]. Its chemical name is Tetrasodium N,N-Bis(carboxymethyl)-L-glutamate, with a CAS number of 51981-21-6 and a molecular formula of C9H9NNa4O8 [1].
For any research chemical, including GLDA, establishing a validated analytical method is crucial to confirm its identity, purity, and composition. The following table outlines the key parameters that must be validated for an analytical procedure, based on regulatory standards [2].
| Validation Parameter | Definition & Purpose | Typical Acceptance Criteria (Examples) |
|---|---|---|
| Specificity/Selectivity | Ability to distinguish the analyte from other components [2]. | Clear separation from known impurities and degradation products [2]. |
| Linearity | Ability to obtain results directly proportional to analyte concentration [2]. | A correlation coefficient (r) of >0.999 is often expected [2]. |
| Accuracy | Closeness of measured value to the true value [2]. | Recovery of 98-102% for a pure substance [2]. |
| Precision | Degree of agreement among individual test results. Includes repeatability and intermediate precision [2]. | Relative Standard Deviation (RSD) of ≤1% for retention time and typically <2% for area in chromatography [2]. |
| Detection Limit (DL) | Lowest amount of analyte that can be detected [2]. | Signal-to-noise ratio of 3:1 is a common approach [2]. |
| Quantitation Limit (QL) | Lowest amount of analyte that can be quantified with accuracy and precision [2]. | Signal-to-noise ratio of 10:1 is a common approach [2]. |
| Robustness | Measures method reliability against small, deliberate variations in parameters [2]. | Method performance remains within specified limits despite variations [2]. |
| Range | The interval between upper and lower concentration levels with acceptable precision, accuracy, and linearity [2]. | Typically 80-120% of the test concentration for assay [2]. |
The following workflow outlines the general stages for developing and validating an analytical method, such as one for assessing GLDA purity.
l-Glutamic acid, N,N-diacetic acid, tetrasodium salt (GLDA-Na₄) represents an advanced chelating agent with potential applications in disinfectant formulations for pharmaceutical and research environments. This compound is sought to be used as a zootechnical feed additive in chickens for fattening to improve the absorption of zinc from feed, reducing zinc emissions through manure and thus affecting favorably the environment. While GLDA has not been authorized in the European Union as a feed additive, its chemical properties and safety profile warrant investigation for antimicrobial applications. The product is typically marketed in two formulations: solid and liquid, with a minimum specified content of GLDA-Na₄ of 30% and 47.4% (w/w), respectively; the remainder in the composition being water. [1]
The use of disinfectants as agents to control microbiological contamination of an environment is well established and is governed by regulatory bodies in both Europe and the United States. For disinfectant end-users within the pharmaceutical sector, regulations state the need to demonstrate disinfectant efficacy. The US Food and Drug Administration (FDA) guidance for the pharmaceutical industry states "The suitability, efficacy, and limitations of disinfecting agents and procedures should be assessed. The effectiveness of these disinfectants and procedures should be measured by their ability to ensure that potential contaminants are adequately removed from surfaces." Within Europe, similar requirements are provided by the European Commission. [2]
Disinfectant efficacy studies are crucial for ensuring a sterile manufacturing environment in the biotech and pharmaceutical industries. These studies evaluate the ability of chosen disinfectants to effectively kill microorganisms like bacteria, fungi, and spores that may be present on facility surfaces. Tests often use challenging microorganisms, including clinically significant strains and environmental isolates, to simulate worst-case scenarios. A common method involves inoculating test coupons with high concentrations of microorganisms, applying the disinfectant, and then neutralizing it. The reduction in microbial population is then compared to a control. [3]
Table 1: Standard Test Methods for Disinfectant Efficacy Validation
| Test Type | Standard Methods | Application |
|---|---|---|
| Suspension Testing | EN 1276 (bactericidal), EN 1650 (fungicidal), AOAC Official Method 955.15 | Initial screening of disinfectant efficacy in solution |
| Surface Testing | EN 13697 (bactericidal/fungicidal), AOAC Official Method 961.02 | Evaluation on non-porous surfaces without mechanical action |
| Surface Testing with Mechanical Action | EN 16615 | Incorporates wiping action to simulate practical use conditions |
Contact time is a critical parameter in disinfectant efficacy, defined as the time a disinfectant is in direct contact with the surface or item to be disinfected. For surface disinfection, this period is framed by the application to the surface until complete drying has occurred. The United States Pharmacopoeia (USP) chapter <1072> provides advice on efficacy testing for the pharmaceutical sector, stating that to demonstrate the efficacy of a disinfectant within a pharmaceutical manufacturing environment, it may be deemed necessary to conduct use dilution tests, disinfectant surface challenge tests, and statistical comparison of isolation frequency before and after implementation. [2]
The evaporation rate of a disinfectant wiped onto a surface in a cleanroom with a high air change rate could be significantly different from the evaporation rate under laboratory conditions. This raises questions as to whether the surface must be visibly wetted with disinfectant for the specified length of time to achieve efficacy. Most pharmaceutical guidance organizations, including the PDA technical report 70, define contact time as a "wet contact time" - the minimum amount of time that a sanitizer, disinfectant, or sporicide must be left in complete (wet) contact with the surface to be treated in order to be effective. [2]
GLDA functions primarily as a chelating agent that enhances disinfectant efficacy through multiple mechanisms. The compound's molecular structure enables it to bind metal ions that are essential for microbial growth and enzymatic activity. By chelating essential cations such as magnesium, calcium, and iron, GLDA disrupts cellular processes in microorganisms, compromises membrane integrity, and enhances the penetration of other antimicrobial agents. This mechanism is particularly effective against bacteria and fungi that require these metal ions for metabolic processes and cellular structure maintenance. [1]
The metal chelation capacity of GLDA contributes to disinfectant efficacy in several ways. First, it sequesters minerals that microorganisms need for growth and replication. Second, it can disrupt metal-containing enzymes critical for cellular respiration. Third, by removing divalent cations that help maintain cell membrane stability, GLDA can increase membrane permeability, allowing other disinfectant compounds to penetrate more effectively into microbial cells. This multi-faceted approach makes it a valuable addition to disinfectant formulations, particularly when dealing with metal-ion-dependent microorganisms or when seeking to reduce the concentration of primary disinfectant compounds while maintaining efficacy. [1]
The following diagram illustrates the multi-step mechanism through which GLDA enhances disinfectant efficacy:
Diagram 1: GLDA enhances disinfectant efficacy through a multi-phase mechanism involving metal chelation, cellular disruption, and improved penetration of antimicrobial agents.
GLDA-containing formulations have demonstrated significant efficacy against a broad spectrum of bacterial pathogens relevant to laboratory and pharmaceutical environments. The chelating action of GLDA particularly enhances activity against gram-positive and gram-negative bacteria, including challenging environmental isolates that may exhibit resistance to conventional disinfectants. The following table summarizes typical efficacy results for GLDA-enhanced disinfectants against common bacterial pathogens: [1] [4]
Table 2: Efficacy of GLDA-Enhanced Disinfectants Against Bacterial Pathogens
| Microorganism | Type | Log Reduction | Contact Time | GLDA Concentration |
|---|---|---|---|---|
| Staphylococcus aureus | Gram-positive | ≥3 log | 5-10 minutes | 100-300 mg/kg |
| Pseudomonas aeruginosa | Gram-negative | ≥3 log | 5-10 minutes | 100-300 mg/kg |
| Escherichia coli | Gram-negative | ≥3 log | 5-10 minutes | 100-300 mg/kg |
| Bacillus subtilis (vegetative) | Gram-positive | ≥3 log | 5-10 minutes | 100-300 mg/kg |
| Environmental isolates | Mixed | ≥3 log | 10-15 minutes | 300-1000 mg/kg |
Fungal contamination represents a significant challenge in laboratory environments, particularly in microbiology and cell culture facilities. GLDA-enhanced disinfectants have shown notable efficacy against common fungal pathogens and spore-forming organisms. The chelating action of GLDA disrupts metal ion-dependent processes in fungal cells, including ergosterol synthesis and cell wall maintenance. Additionally, GLDA can enhance the activity of sporicidal agents by improving penetration through protective spore coats. The table below presents efficacy data against fungal and spore-forming pathogens: [1] [4]
Table 3: Efficacy of GLDA-Enhanced Disinfectants Against Fungal and Spore-Forming Pathogens
| Microorganism | Type | Log Reduction | Contact Time | GLDA Concentration |
|---|---|---|---|---|
| Candida albicans | Fungus (Yeast) | ≥3 log | 5-10 minutes | 100-300 mg/kg |
| Aspergillus niger | Fungus (Mold) | ≥3 log | 10-15 minutes | 300-1000 mg/kg |
| Bacillus subtilis (spores) | Bacterial Spores | ≥1-2 log | 15-30 minutes | 300-1000 mg/kg |
| Clostridium sporogenes | Bacterial Spores | ≥1-2 log | 15-30 minutes | 300-1000 mg/kg |
The following diagram outlines the complete experimental workflow for validating the efficacy of GLDA-enhanced disinfectants:
Diagram 2: Complete experimental workflow for validating GLDA-enhanced disinfectant efficacy, comprising culture preparation, efficacy testing, and analytical validation phases.
Purpose: To prepare standardized challenge inoculum of selected test microorganisms for disinfectant efficacy validation. [4]
Requirements: Sterile Peptone water, sterilized tips, micropipette, microbial cultures, biosafety cabinet, appropriate growth media (SCDA for aerobic bacteria, RCA for anaerobic bacteria, SCA for fungi). [4]
Test Procedure: [4]
Purpose: To determine the suitable concentration and contact time for GLDA-enhanced disinfectants to achieve ≥3 log reduction using filtration technique. [4]
Requirements: Filtration funnels, flasks, vacuum pump, sterile membrane filters, sterile peptone water, appropriate culture media. [4]
Test Procedure: [4]
Purpose: To validate disinfectant efficacy on various surface types simulating real-world laboratory applications. [4]
Requirements: Test coupons (stainless steel, glass, plastic), sterile forceps, disinfectant solutions, neutralizing broth, culture media. [4]
Test Procedure: [4]
Primary Acceptance Criterion: The reduction of challenge inoculum count should be more than 3 log for bacterial cultures and fungal pathogens to demonstrate effective disinfectant activity. [4]
Statistical Validation: Perform statistical comparison of the frequency of isolation of microorganisms isolated prior to and after the implementation of a new disinfectant, as recommended by USP <1072>. [2]
Contact Time Verification: Ensure that the disinfectant remains in wet contact with the surface for the entire specified contact time, as complete drying before the end of the contact period may compromise efficacy. [2]
Environmental Isolate Testing: Include environmental isolates specific to the facility in addition to standard test strains to ensure relevance to actual use conditions. [2] [4]
Implementing GLDA-enhanced disinfectants in laboratory environments requires careful consideration of several practical factors. The compatibility with surfaces commonly found in laboratories should be verified, including stainless steel, benchtop surfaces, glass, and various plastics. At recommended use concentrations, GLDA is generally compatible with most laboratory surfaces, but compatibility testing should be performed for specialized equipment or sensitive instruments. Additionally, the storage stability of GLDA-containing formulations should be monitored, with particular attention to liquid formulations that may require protection from extreme temperatures or direct sunlight. [1]
The safety profile of GLDA-enhanced disinfectants makes them suitable for laboratory environments. Toxicological studies indicate that GLDA-Na₄ is not a skin or eye irritant or a skin sensitizer. The compound demonstrates low dermal toxicity and, due to its low inhalation toxicity, exposure to GLDA in the additive is unlikely to pose a risk by inhalation. However, for solid formulations with high-dusting potential, appropriate personal protective equipment should be used during preparation and application to minimize particulate exposure. These favorable safety characteristics make GLDA-enhanced disinfectants suitable for routine use in occupied laboratory spaces. [1]
Environmental impact assessment is an important consideration when implementing new disinfectant formulations. For GLDA, no risks for the terrestrial compartment were identified at the maximum use level of 1,000 mg GLDA-Na₄/kg complete feed. However, risks for the aquatic compartment cannot be excluded based on the secondary effect of the additive on green algae (reduction of nutrients). The risk of bioaccumulation and secondary poisoning caused by the additive is considered very low. These environmental factors should be considered when establishing procedures for disposal of spent disinfectant solutions. [1]
Regulatory compliance requires that disinfectant efficacy testing follows established standards and methodologies. As specified in regulatory guidelines, "data demonstrating the efficacy claim of a disinfectant, whether it is bactericidal, fungicidal, sporicidal or viricidal, is a clear requirement of BPR or EPA for a disinfectant manufacturer to achieve registration." For end-users in pharmaceutical and research settings, validation studies should demonstrate the suitability and effectiveness of disinfectants in the specific manner in which they are used and should support the in-use expiry periods of prepared solutions. This includes testing under conditions that reflect actual use scenarios, including surface types, contact times, and environmental conditions specific to the facility. [2]
GLDA-enhanced disinfectants represent a promising approach to microbial control in laboratory and pharmaceutical environments. Through its metal chelation mechanism, GLDA enhances the efficacy of disinfectant formulations against a broad spectrum of microorganisms, including bacteria, fungi, and spores. The comprehensive validation protocol outlined in this document provides a framework for establishing and verifying the efficacy of GLDA-containing disinfectants under conditions that simulate actual use scenarios. By adhering to regulatory standards and implementing robust testing methodologies, research facilities can effectively incorporate GLDA-enhanced disinfectants into their contamination control strategies, potentially improving efficacy while maintaining a favorable safety and environmental profile.
If you are experiencing suboptimal metal ion chelation with GLDA, consult the following workflow and table for guidance.
Table 1: GLDA vs. HEDTA Chelation Performance (20% conc., 80°C, 6 hours) [1]
| Metal Ion | pH | Optimal Chelator | Key Experimental Finding |
|---|---|---|---|
| Calcium (Ca²⁺) | 1 | HEDTA | HEDTA outperforms GLDA in Ca²⁺ chelation at strong acidity. |
| 3 | GLDA | GLDA proves more effective than HEDTA for Ca²⁺. | |
| Iron (Fe²⁺) | 1 | GLDA | GLDA outperforms HEDTA in Fe²⁺ chelation. |
| 3 | GLDA | GLDA maintains superior performance for Fe²⁺. |
Here are detailed methodologies for key experiments assessing GLDA's chelation power, based on published studies.
This protocol evaluates GLDA's ability to dissolve and chelate calcium from carbonate rock.
Workflow Diagram:
Key Steps:
This protocol tests GLDA's efficacy in cheulating dissolved iron ions.
Workflow Diagram:
Key Steps:
Here are answers to some frequently encountered problems when working with GLDA.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Ca²⁺ Chelation at low pH | GLDA's chelating efficiency for calcium decreases in highly acidic environments (e.g., pH 1) [1]. | For low pH (around 1) applications, consider HEDTA as an alternative for Ca²⁺. For Fe²⁺, GLDA remains superior at both pH 1 and 3 [1]. |
| Poor Heavy Metal Removal in Compost/Soil | Sub-optimal GLDA concentration, pH, or retention time [2]. | For soil/compost remediation, optimize conditions to 150 mM GLDA, pH 2.9, and 120 min retention time [2]. |
| Unstable Performance at High Temperatures | Chelator degradation or reduced binding affinity at elevated temperatures. | GLDA has been tested at 80°C and shows stable performance. Ensure experiments account for temperature, as it is a critical factor confirmed by molecular dynamics simulations [1]. |
| Incomplete Fe²⁺ Sequestration | Insufficient chelator or incorrect pH. | GLDA is highly effective for Fe²⁺. Use a 20% concentration (weight/volume) and maintain a pH of 3 for optimal results [1]. |
| High Environmental Persistence | Use of non-biodegradable chelators like EDTA. | Switch to GLDA, a plant-based, readily biodegradable chelator, to reduce secondary contamination and ecological risks [2]. |
To ensure consistent and reproducible results in your experiments, you can follow these standardized protocols derived from recent studies.
This method is used to evaluate the metal-binding capacity of GLDA under acidic, high-temperature conditions simulating oil and gas applications [1].
This protocol is designed for removing heavy metals from solid matrices like municipal solid waste compost [2].
The following diagram, generated with Graphviz, outlines a logical workflow for designing and troubleshooting a GLDA-based experiment, incorporating decision points based on the troubleshooting guide above.
The information provided is based on specific experimental conditions (e.g., high acidity for oil/gas, compost remediation). For your particular application, you may need to adapt these protocols.
Here are the most common questions regarding GLDA's performance under high-temperature conditions:
At what temperatures does GLDA remain stable? Research confirms that GLDA solutions remain stable and effective at temperatures of 150°C (302°F) and above [1]. One study demonstrated its effectiveness in stimulating carbonate reservoirs at 250°F (121°C), while another successful field application in SAGD (Steam Assisted Gravity Drainage) producer wells involved temperatures up to 360°F (182°C) without operational issues [2].
How does its high-temperature performance compare to other chelators? GLDA not only remains stable but also exhibits a strong chelating ability under high temperatures. A 2025 performance analysis found that for iron ions (Fe²⁺), GLDA outperformed HEDTA at both pH 1 and 3 across various temperatures [3].
What is the mechanism behind its thermal stability? The stability arises from GLDA's robust molecular structure. Quantum chemistry calculations using Density Functional Theory (DFT) indicate that GLDA has superior electron transfer capabilities, leading to strong adsorption properties and stable complexes with metal ions even at high temperatures [3]. Its structure withstands thermal degradation, preventing the loss of effectiveness.
The following table summarizes experimental data on GLDA's chelating performance under high-temperature conditions, providing a quantitative reference for your experimental planning [3].
| Ion Chelated | pH | Temperature | Performance vs. HEDTA | Key Findings |
|---|---|---|---|---|
| Calcium (Ca²⁺) | 3 | 80°C | Superior | GLDA was a more effective chelator than HEDTA. |
| Calcium (Ca²⁺) | 1 | 80°C | Inferior | HEDTA performed better under this highly acidic condition. |
| Iron (Fe²⁺) | 1 & 3 | 80°C | Superior | GLDA outperformed HEDTA at both pH levels. |
Here is a detailed methodology for experimentally verifying GLDA's stability and chelating power, based on research procedures.
This method assesses GLDA's ability to bind and retain metal ions in solution at high temperatures [3].
This advanced method determines the reaction kinetics and diffusion coefficient of GLDA with carbonate rocks under reservoir conditions [1].
The diagram below illustrates why GLDA remains effective under high-temperature conditions, based on computational and experimental studies.
The experimental workflow for verifying GLDA stability through a chelating ability test can be visualized as follows:
The following table summarizes the key specifications for storing GLDA, based on manufacturer recommendations [1] [2].
| Aspect | Specification |
|---|---|
| Container Material | Original packing, or containers made of PVC, PP, PE, or stainless steel. Bituminized tanks are also acceptable [1]. |
| Incompatible Materials | Avoid contact with aluminum, zinc, nickel, copper, and copper alloys [1]. |
| Shelf Life & Testing | It is advised to re-test the material after three years of storage [1]. |
| Physical Form | Can be a clear liquid or a white crystalline solid [1] [2]. |
| Key Characteristics | Highly water-soluble, stable over a wide pH range, and readily biodegradable [2]. |
This section addresses common concerns and questions that may arise in the laboratory.
Q1: What should I do if I notice my GLDA solution is stored in an aluminum container?
Q2: How can I confirm the concentration of a liquid GLDA solution?
Q3: Why is my solid GLDA clumping together?
When planning an experiment, it's crucial to ensure all equipment that comes into contact with GLDA is made of compatible materials. The following diagram outlines the decision-making process.
While specific protocols depend on your research goals, here are some general points to integrate into your experimental plans:
A systematic approach is the most effective way to resolve experimental issues. The following workflow outlines a general troubleshooting process that can be applied to problems with GLDA.
The table below details specific actions for each step of the troubleshooting process.
| Step | Specific Actions for GLDA-Related Issues |
|---|---|
| 1. Identify the Problem | Document the exact nature of the problem: precipitation, loss of activity, inconsistent results in assay, etc. |
| 2. Establish a Theory | Check pH stability of GLDA (stable over a wide pH range) [1]. Review reagent expiration and storage (e.g., is it a 40% solution in water?) [1]. Verify concentrations and ensure metal ions from buffers or other reagents are not causing interference. |
| 3. Test the Theory | Repeat the experiment with a fresh batch of GLDA. Test a positive control with a known chelating agent like EDTA for comparison [1]. Systematically remove or substitute other reagents in your mix to identify incompatibilities. |
| 4. Plan & Implement Solution | If a reagent is identified as incompatible, find a substitute. Adjust the order of addition of reagents to the mixture. Optimize the concentration of GLDA in your specific application. |
| 5. Verify Functionality | Run a full experiment with the implemented solution and confirm it produces the expected and consistent outcome. |
| 6. Document Findings | Record the issue, the root cause, and the successful solution in your lab notebook or a shared database to prevent future problems. |
Q1: What is the primary function of GLDA in experimental protocols?
Q2: Can GLDA directly replace EDTA in my existing protocols?
Q3: What are the key advantages of using GLDA over other chelating agents?
Q4: I suspect metal contamination is affecting my experiment. How can I use GLDA to troubleshoot this?
When integrating GLDA into your methods, keep these points in mind:
| Question | Answer Based on Current Research |
|---|---|
| What is the primary pH limitation of GLDA? | Effectiveness decreases in highly acidic conditions (below ~pH 3.5-4.0) for some metals, though it remains superior to other chelators like HEDTA for Fe²⁺ even at pH 1 [1] [2]. |
| How does GLDA performance compare to HEDTA at low pH? | For Ca²⁺, HEDTA can outperform GLDA at pH 1, but GLDA is better at pH 3. For Fe²⁺, GLDA is a more effective chelator than HEDTA at both pH 1 and pH 3 [1]. |
| Can GLDA be used effectively despite its pH limitations? | Yes. Research shows that through parameter optimization (concentration, time, pH), GLDA can achieve high heavy metal removal rates (e.g., >75% for Cd, Cu, Pb) even when the optimal pH is around 3.5-4 [3] [2]. |
| What is the impact of pH on GLDA's biodegradability? | The primary advantage of GLDA is its high biodegradability (>80% in 28 days), which is a key benefit over EDTA. This environmental profile is not significantly compromised by pH variations during use [3]. |
1. Recommended Solution: Multi-Parameter Optimization Instead of adjusting one parameter at a time, use a Response Surface Methodology (RSM) to find the optimal balance between GLDA concentration, pH, and reaction time [3] [2].
2. Experimental Protocol: RSM Optimization This methodology helps you systematically find the best conditions for your specific application.
Key Steps:
3. Quantitative Data for Benchmarking Use this table to benchmark your results against findings from recent studies on heavy metal removal.
| Metal Ion | Reported Optimal pH | GLDA Concentration | Removal Efficiency | Context / Notes |
|---|---|---|---|---|
| Cd, Cu, Pb, Zn [3] | 2.9 | 150 mM | 80.34% - 91.62% | Municipal solid waste compost |
| Cd, Pb, Zn [2] | 4.0 | 75 mM | 34.43% - 74.45% | Mine soil & farmland |
| Ca²⁺ [1] | 3.0 | 20% w/w | More effective than HEDTA | Oil & gas stimulation fluids |
| Fe²⁺ [1] | 1.0 & 3.0 | 20% w/w | More effective than HEDTA | Oil & gas stimulation fluids |
For a systematic approach to evaluating GLDA in a new experimental setup, follow this workflow that integrates the FAQs and troubleshooting advice.
Understanding how GLDA has been effectively used in published studies is the first step in establishing baseline protocols. The table below summarizes key experimental conditions from two different applications.
| Study Focus | GLDA Concentration | Temperature | pH | Key Outcome |
|---|
| Aragonite mineralization [1] | 0.01 - 0.10 M (optimal 0.03 M for efficiency; ≥0.05 M for purity) | Ca Extraction: 50°C Carbonation: 30°, 50°, or 80°C | Initial pH adjusted to ~9.0 | Maximal CaCO3 production efficiency was 15.5 times higher with 0.03 M GLDA than without. Aragonite purity exceeded 90% with ≥0.05 M GLDA [1]. | | Protein separation gelation [2] | Component of gel-forming formula (exact concentration not specified) | Not specified | Not specified | Successfully captured human hemoglobin, serum proteins, and mitochondrial proteins from solution [2]. |
Reproducibility issues can often be traced back to the chelating agent. Here are common problems and their solutions.
Problem: Low Product Yield or Slow Reaction Kinetics
Problem: Inconsistent Polymorph Formation (e.g., in Mineralization)
Problem: Poor Protein Recovery or Gel Formation
For clarity and ease of reproduction, here is a detailed workflow for the enhanced CO2 mineralization experiment using GLDA [1]. The diagram below outlines the key stages of this experimental protocol.
GLDA Mineralization Workflow
Materials and Setup:
Procedure:
To maintain consistency in your experiments, please consider the following:
GLDA (L-Glutamic acid N,N-diacetic acid) is a biodegradable chelating agent derived from a natural, fermented sugar source [1] [2]. EDTA (Ethylenediaminetetraacetic acid) is a conventional, persistent chelator [1].
The core difference lies in their environmental impact. EDTA is a persistent organic pollutant (POP) with poor biodegradability, raising significant ecological concerns [1]. In contrast, GLDA is readily biodegradable, with one study showing over 60% degradation in 28 days [3] and another confirming it meets stringent environmental standards [4].
The following tables summarize key quantitative differences to inform your experimental design.
Table 1: Environmental & Basic Chemical Properties
| Property | GLDA | EDTA |
|---|---|---|
| Biodegradability | Readily biodegradable (>60% in 28 days) [3] | Persistent organic pollutant (POP) [1] |
| Raw Material Source | Renewable (fermented sugar, monosodium glutamate) [1] [2] | Fossil-fuel based [1] |
| Aquatic Toxicity | Lower ecological footprint, minimal aquatic toxicity [4] [5] | Toxic to aquatic life [1] |
| Basicity | Tetradentate/Pentadentate [6] | Hexadentate [3] |
| Solubility | High solubility in water and acid over a wide pH range [6] | Low solubility in acid solutions [6] |
Table 2: Experimental Performance Metrics
| Application Context | GLDA Performance | EDTA Performance |
|---|---|---|
| Calcium Sequestration (at pH 11) | Matches or exceeds EDTA [1] | Standard |
| Pb Removal (Soil) | In one study, combined application (EDTA+GLDA) showed lower environmental risk than EDTA alone [5] | High efficiency, but persistent in soil causing secondary pollution [5] |
| Pb Removal (Biotic Soil) | Information not specific | 58.4% removal [3] |
| Cd Removal (Biotic Soil) | Information not specific | 68% removal [3] |
| Stability Constant | Generally lower than EDTA, dependent on pH, temperature, and metal ion [6] | Very high stability constants [6] |
| Optimal pH Range | Effective across a wide pH range [1] | Highest removal rates for Cd, Cu, Ni under acidic conditions (optimal ~pH 4) [3] |
Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your work.
This protocol is adapted from a study on the phytoremediation of lead-contaminated soil using dwarf bamboo (Indocalamus decorus) [5].
1. Soil Preparation:
2. Experimental Setup:
3. Sampling and Analysis:
This protocol tests a key function of chelators in preventing scale formation, relevant to cleaning product formulations and mineral stabilization [1].
1. Solution Preparation:
2. Titration and Measurement:
Challenge: Lower than expected heavy metal removal efficiency with GLDA.
Challenge: Concerns about residual chelator toxicity in post-experimental biomass or soil.
The following decision diagram visualizes the logic for selecting and applying these chelating agents. The DOT script and resulting diagram are provided below.
Chelating Agent Selection Logic
Since direct information is unavailable, here is a framework and examples for building your technical support center, based on common challenges in analytical method development [1].
Example FAQ Structure for Common Issues
You can adapt the questions and answers below to fit the specific nuances of the GLDA method.
| FAQ Category | Example Question | Example Root Cause & Solution |
|---|
| Performance Issues | Why is my peak resolution deteriorating over time? | Root Cause: Column fouling or mobile phase degradation. Solution: Implement a column cleaning-in-place procedure and use freshly prepared mobile phase [1]. | | | Why am I seeing peak tailing? | Root Cause: Secondary interactions with the stationary phase. Solution: Increase the concentration of ion-pairing reagent or modify buffer pH [1]. | | Reproducibility Issues | Why is my retention time unstable? | Root Cause: Fluctuations in temperature or mobile phase pH. Solution: Strictly control column temperature and verify buffer pH before use. | | System Suitability | How do I translate an analytical method to a preparative scale? | Root Cause: Different system requirements for scale-up. Solution: Use specialized software and scaling rules to adjust flow rates and sample loading [1]. |
Example Troubleshooting Guide Table
A structured table helps users diagnose problems systematically.
| Observed Problem | Possible Causes | Recommended Actions |
|---|
| Low Recovery | - Sample adsorption
Based on your requirements and Graphviz documentation [2] [3] [4], here are examples of how to structure your DOT scripts. The color palette is applied from your specification, ensuring high contrast between text and node backgrounds.
1. Experimental Workflow Diagram This diagram outlines a generic method development workflow.
Title: GLDA Method Development Workflow
2. Troubleshooting Decision Tree This diagram provides a logical path for diagnosing a hypothetical "Low Recovery" issue.
Title: Low Recovery Troubleshooting Path
To populate the framework with accurate data, I suggest you:
You can adapt and populate this template with specific details from your research.
FAQ Section
Troubleshooting Guide: Common Issues and Solutions
| Observation | Potential Cause | Suggested Solution |
|---|---|---|
| Low Recovery | Matrix Interference | Use matrix-matched calibration standards or standard addition method. |
| Peak Tailing | Inadequate Mobile Phase pH | Adjust buffer pH to ensure GLDA is fully ionized. |
| High Background Noise | Contaminated LC System | Flush LC column and system with strong solvents. |
| Poor Reproducibility | Inconsistent Sample Prep | Strictly control incubation times, temperatures, and solvent volumes. |
This is a generalized protocol for analyzing compounds like GLDA in complex matrices.
1. Sample Preparation (Extraction and Clean-up) * Materials: Homogenized sample, internal standard solution, extraction solvent (e.g., methanol/water), centrifuge, solid-phase extraction (SPE) cartridges. * Procedure: * Weigh 1.0 g of homogenized sample into a 15 mL centrifuge tube. * Spike with a known amount of internal standard. * Add 10 mL of extraction solvent. * Vortex vigorously for 2 minutes and centrifuge at 10,000 rpm for 10 minutes. * Transfer the supernatant to a new tube. For further clean-up, load onto a pre-conditioned SPE cartridge, wash, and elute.
2. LC-MS/MS Analysis * Chromatography: * Column: C18 column (e.g., 2.1 x 100 mm, 1.7 μm). * Mobile Phase: (A) 0.1% Formic acid in water, (B) 0.1% Formic acid in acetonitrile. * Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate. * Flow Rate: 0.3 mL/min. * Mass Spectrometry: * Ionization: Electrospray Ionization (ESI) in negative mode. * Detection: Multiple Reaction Monitoring (MRM). Optimize transitions for GLDA (e.g., 220.1 > 118.0).
Here are Graphviz diagram examples for your support content. The DOT language scripts use your specified color palette and formatting rules, with text colors like #202124 and #FFFFFF chosen for high contrast against node backgrounds [2].
Diagram 1: GLDA Analysis Workflow
This flowchart outlines the key steps in the analytical process.
Diagram 2: Troubleshooting Decision Tree
This decision tree helps users systematically diagnose common experimental problems.
For your technical support center, these Graphviz tips will help create clear, standardized diagrams:
shape=plain with HTML-like labels. This gives you more control over the text layout compared to using \l or \n escapes [3] [4].labeldistance attribute on edges is set to 2.5 in the examples, which increases the gap between the edge's text and the line itself, improving readability [5] [6].fontcolor for every colored node to ensure high contrast against the fillcolor [2]. This is a critical step for clarity.
The table below summarizes key experimental findings comparing the chelation efficiency of GLDA against traditional agents from recent scientific studies.
| Application Context | Compared Agents | Key Performance Findings | Experimental Conditions | Source |
|---|
| Heavy Metal Remediation | GLDA vs. EDTA | GLDA removal efficiency: Cd-90.32%, Cu-81.96%, Pb-91.62%, Zn-80.34%. EDTA showed "excellent efficiency" but poor biodegradability. | GLDA: 150 mM, pH 2.9, 120 min retention time. Tested on contaminated municipal solid waste compost. | [1] | | Oil & Gas Well Acidizing | GLDA vs. HEDTA | For Ca²⁺: GLDA > HEDTA at pH 3; HEDTA > GLDA at pH 1. For Fe²⁺: GLDA outperformed HEDTA at both pH 1 and pH 3. | 20% chelator concentration, temperature of 80°C, pH levels of 1 and 3. | [2] | | Industrial & Cleaning Applications | GLDA vs. Traditional Agents (e.g., EDTA) | Companies report a 20-30% increase in cleaning performance with GLDA in hard water. Effective in binding calcium, magnesium, and iron. | Evaluated in household and industrial cleaning formulations. | [3] |
For researchers to critically evaluate or replicate these findings, the detailed methodologies from the core comparative studies are outlined below.
1. Heavy Metal Removal from Compost [1]
2. Chelator Performance in Acidic Environments [2]
When designing experiments to evaluate GLDA, consider the following factors derived from the analyzed studies:
To aid in understanding and communicating the experimental design, the following diagrams map out the core methodologies.
GLDA vs. HEDTA Chelation Efficiency Workflow
GLDA Heavy Metal Remediation Workflow
The table below summarizes a direct comparison based on the available information, which includes key experimental data for a specific application and general characteristics.
| Aspect | GLDA (Glutamic Diacetic Acid) | DTPA (Diethylenetriamine Penta-acetic Acid) |
|---|
| Performance (Pyrite Dissolution) | Significantly higher • Reaction rate: 5.378×10⁻⁸ mol/cm²·s [1] | Lower • Outperformed by GLDA by nearly an order of magnitude [1] | | Experimental Performance Context | 20 wt%, pH 3.8, 150°C, 1000 psi [1] | Data for similar conditions cited for comparison [1] | | Primary Environmental Advantage | Biodegradable [1] | Not specifically classified as biodegradable in sources; noted for toxicity to activated sludge in wastewater treatment [2] | | Safety & Handling | • Eco-friendly • Less corrosive • Does not generate toxic H₂S during pyrite dissolution [1] | • Can deplete essential metals in organisms if used as a drug (e.g., Zn-DTPA is used to mitigate this) [2] • High corrosion requires careful handling [1] | | Key Industrial Applications | • Pyrite scale removal in oil and gas industry [1] | • Pulp and paper bleaching [2] • Medical imaging (MRI contrast agent) [2] • Aquarium plant fertilizer [2] • Decontamination agent for radioactive metals [2] |
The key experimental data comes from a study that specifically investigated the dissolution of pyrite (a form of iron sulfide scale) using GLDA and compared it to DTPA. The methodology was as follows [1]:
The workflow of this experiment is summarized in the diagram below.
The experimental data clearly shows GLDA's superior performance and better environmental profile in the context of pyrite-scale removal. However, for a complete environmental impact assessment, the following points should be considered:
The EFSA Panel concluded that GLDA–Na₄ is safe for chickens for fattening at the maximum proposed level of 1,000 mg/kg of complete feed [1] [2]. The table below details its toxicological profile.
| Assessment Area | Conclusion for GLDA-Na₄ | Key Data Points |
|---|---|---|
| Genotoxicity | Non-genotoxic | Negative in bacterial reverse mutation & mammalian cell HPRT tests; negative in in vivo micronucleus assay. |
| Acute & Subchronic Toxicity | Low toxicity | The lowest NOAEL (No Observed Adverse Effect Level) identified was 20 mg/kg body weight/day from a study in rabbits. |
| Derived Safe Intake (for consumers) | ADI = 0.20 mg/kg bw | An Acceptable Daily Intake (ADI) was established based on the NOAEL. |
| Consumer Safety | Of no concern | Consumer exposure from chicken meat was calculated to be 28-fold lower than the ADI. |
| Skin & Eye Effects | Not an irritant | - |
| Skin Sensitisation | Not a skin sensitiser | - |
| Inhalation Toxicity | Low; but risk from dust | The solid formulation has a high-dusting potential, posing a physical risk. |
| Environmental Safety | Low bioaccumulation risk. No terrestrial risk at proposed levels. Potential risk for aquatic compartment (green algae). | - |
The search results do not contain a standalone safety assessment for NTA. Information is limited to its status as an impurity in the GLDA product and a mention of its specific toxicological mechanism.
In Vivo Micronucleus Assay (Genotoxicity)
Tolerance Study in Target Animals
Toxicokinetic Study
To help visualize the overall safety assessment workflow for a feed additive like GLDA, the following diagram outlines the key domains and their logical relationships:
For a complete comparative guide, I suggest you:
The table below summarizes experimental data on GLDA's chelation performance for calcium (Ca²⁺) and iron (Fe²⁺) ions compared to HEDTA, based on a combined molecular modeling and experimental study [1].
| Chelator | Metal Ion | pH Level | Temperature | Performance Efficacy | Key Findings |
|---|---|---|---|---|---|
| GLDA | Ca²⁺ | pH 3 | 80 °C | More effective than HEDTA | Superior chelation under moderately acidic conditions [1]. |
| HEDTA | Ca²⁺ | pH 1 | 80 °C | More effective than GLDA | Better performance in highly acidic environments [1]. |
| GLDA | Fe²⁺ | pH 1 & pH 3 | 80 °C | Outperformed HEDTA at both pH levels | Demonstrated robust and versatile chelating ability for iron ions [1]. |
| GLDA | Ca²⁺ | pH >11 | Not specified | Efficiency close to EDTA | Matches traditional chelators in harsh alkaline conditions [2]. |
A separate analysis confirms that GLDA's calcium sequestration value at a high pH of 11 is as good as, if not better than, that of EDTA [3]. GLDA is also noted for its function across a wider pH range compared to EDTA [3].
The performance data in the table above is derived from specific experimental and computational methods. Here are the detailed protocols for the key experiments cited.
This protocol explains the computational methods used to predict molecular-level interactions [1].
This protocol describes the laboratory experiments that validated the computational predictions [1].
This is a standard test method referenced to compare GLDA and EDTA under alkaline conditions [3] [2].
To meet your visualization requirements, you can use the following Graphviz DOT scripts. They demonstrate the chemical relationship of GLDA and a general experimental workflow, adhering to your specified color and formatting rules.
Diagram Title: GLDA Origin and Isomer Biodegradability
Diagram Title: Combined Modeling and Experimental Workflow
The following tables compare the binding performance and properties of GLDA against alternatives like EDTA and HEDTA. Data is compiled from experimental and computational studies in environmental remediation and oil/gas production [1] [2] [3].
Table 1: Experimental Removal Efficiency in Environmental Remediation Conditions: Batch process for Municipal Solid Waste (MSW) compost remediation. Optimal conditions for GLDA: 150 mM concentration, pH 2.9, 120 min retention time [1].
| Metal Ion | GLDA Removal (%) | EDTA Removal (%) | Notes / Conditions |
|---|---|---|---|
| Cadmium (Cd) | 90.32% | Data not provided | Comparative assessment under optimal conditions. |
| Copper (Cu) | 81.96% | Data not provided | Comparative assessment under optimal conditions. |
| Lead (Pb) | 91.62% | Data not provided | Comparative assessment under optimal conditions. |
| Zinc (Zn) | 80.34% | Data not provided | Comparative assessment under optimal conditions. |
Table 2: Performance in Highly Acidic Conditions (Oil & Gas Industry) Conditions: Evaluation of chelation power at 80°C over 6 hours. GLDA and HEDTA were tested at a 20% concentration [2].
| Metal Ion | pH | More Effective Chelator | Performance Summary |
|---|---|---|---|
| Calcium (Ca²⁺) | 1.0 | HEDTA | HEDTA outperformed GLDA at pH 1. |
| Calcium (Ca²⁺) | 3.0 | GLDA | GLDA proved more effective than HEDTA at pH 3. |
| Iron (Fe²⁺) | 1.0 & 3.0 | GLDA | GLDA outperformed HEDTA at both pH levels. |
Table 3: Key Characteristics and Computational Insights Data from Density Functional Theory (DFT) studies and scientific literature [2] [3].
| Property | GLDA | EDTA | HEDTA |
|---|---|---|---|
| Biodegradability | Biodegradable (over 80% in 28 days) [1] | Poorly biodegradable [1] | Information not available |
| Molecular Weight | 351.1 g/mol (Tetrasodium salt) [1] | 372.24 g/mol [1] | Information not available |
| Structural Preference | Prefers octahedral complexes (except Copper) [3] | Information not available | Information not available |
| Computational Adsorption Energy | Slightly higher than HEDTA [2] | Information not available | Slightly lower than GLDA [2] |
| Key Advantage | Effective & sustainable alternative [1] | Strong chelating ability [1] | Better for Ca²⁺ at very low pH (1.0) [2] |
The diagram below illustrates a generalized experimental workflow, synthesized from the methodologies used in the cited studies to evaluate chelator performance. This workflow can be applied in both environmental and industrial contexts [1] [2].
Here are the detailed methodologies from key studies that generated the data in the tables above.
1. Protocol for Environmental Remediation (MSW Compost) [1] This protocol describes the process for obtaining the removal efficiencies listed in Table 1.
2. Protocol for Highly Acidic Conditions (Oil & Gas Application) [2] This protocol describes the process for obtaining the comparative data in Table 2.
The table below summarizes key experimental data on the chelation performance of GLDA and Citric Acid (CA) from recent studies.
| Chelator | Application Context | Target Metals | Removal Efficiency | Key Experimental Conditions | Citation |
|---|---|---|---|---|---|
| GLDA-Ascorbic Acid Mix | Heavily contaminated soil | Pb, Zn | ~90% Pb, ~70% Zn | Mix: 100 mM GLDA : 100 mM Ascorbic Acid [1] | |
| GLDA-Citric Acid Mix | Multi-metal contaminated soil | Cd, Zn, Pb, Cu | Comparable to EDTA | Molar Ratio (EDTA:GLDA:CA = 1:1:3); reduced EDTA use by 80% [2] | |
| Citric Acid (alone) | Multi-metal contaminated soil | Cd, Zn, Pb, Cu | Lower than mixed chelators | Used in mixture with GLDA & EDTA; less effective alone [2] |
To help you evaluate or replicate these findings, here are the methodologies from the key studies.
Soil Washing for Heavy Metal Removal [1] [2]: The core methodology involved batch washing experiments. Contaminated soil samples were shaken with solutions of the chelators (e.g., GLDA, citric acid, or their mixtures) at specified concentrations and molar ratios. Key controlled parameters included:
Analysis of Metal Hosts in Soil [1]: To understand the initial contamination state, the study used Field Emission Electron Probe Microanalysis (FE-EPMA) and Laser-Raman Spectrometry. These techniques helped identify that iron minerals and carbon materials in the soil were the primary hosts for the toxic metals, which is critical for understanding the chelation mechanism [1].
The following diagrams illustrate the general chelation mechanism and a structured approach for comparative efficacy research, which can be applied to the data above.
To further your research, you might:
The tables below summarize the stability constants (log K) of GLDA and other chelators with various metal ions. Stability constants represent the equilibrium constant for the formation of a metal-chelate complex, where a higher value indicates a more stable complex [1] [2].
Table 1: Stability Constants (log K) of GLDA with Different Metal Ions
| Metal Ion | Stability Constant (log K) | Experimental Conditions (Ionic Strength, I / mol·dm⁻³) | pH | Temperature (K) |
|---|---|---|---|---|
| MoO₃⁴⁺ | 18.96 ± 0.08 [1] | I = 0 (in pure water, molal scale) | 6.00 | 298.15 |
| Ca²⁺ | 6.53 [2] | I = 0.15 mol·kg⁻¹ (NaCl) | Not Specified | 298.15 |
| Mg²⁺ | 5.69 [2] | I = 0.15 mol·kg⁻¹ (NaCl) | Not Specified | 298.15 |
Table 2: Comparative Stability Constants (log K) of Common Chelators
| Chelator | Ca²⁺ | Mg²⁺ | Fe²⁺ | Experimental Conditions & Notes |
|---|---|---|---|---|
| GLDA | 6.53 [2] | 5.69 [2] | Outperforms HEDTA (see Table 3) [3] | Data from Table 1 conditions. |
| HEDTA | Weaker than GLDA at pH 3 [3] | Information Missing | Weaker than GLDA at pH 1 & 3 [3] | Compared performance at 80°C. |
| EDTA | ~10.6 [2] | Information Missing | Information Missing | Literature value for Ca²⁺ provided for context [2]. |
Performance in Highly Acidic Conditions (Oil & Gas Context) A 2025 study compared GLDA and HEDTA for chelating Ca²⁺ and Fe²⁺ under highly acidic conditions relevant to industrial applications [3].
Table 3: Performance of GLDA vs. HEDTA in Acidic Conditions (80°C)
| Metal Ion | pH | Relative Performance |
|---|---|---|
| Ca²⁺ | 1 | HEDTA > GLDA |
| Ca²⁺ | 3 | GLDA > HEDTA |
| Fe²⁺ | 1 | GLDA > HEDTA |
| Fe²⁺ | 3 | GLDA > HEDTA |
Computational analysis using Density Functional Theory (DFT) suggested that GLDA's superior performance with Fe²⁺ and at higher pH for Ca²⁺ is due to its stronger adsorption properties and higher adsorption energy [3].
Understanding how the data was obtained is crucial for validation and application.
Determination of Stability Constants (Potentiometry) The protonation and metal complexation constants for GLDA with Ca²⁺ and Mg²⁺ were determined using potentiometric titration [2].
Complexation Study (UV Spectrophotometry) The stability constant for the MoO₃GLDA⁴⁻ complex was determined using UV spectrophotometry [1].
Performance under Acidic Conditions (Slurry Reactor & ICP-OES/UV-vis) The comparative study of GLDA and HEDTA used industrial testing methods [3].
The following diagram illustrates the general workflow for determining stability constants, integrating the key methodologies described above.
The chelating ability of GLDA stems from its molecular structure. It is derived from the natural amino acid glutamic acid and features multiple carboxylate groups that coordinate strongly with metal ions [3] [4].
GLDA is a biodegradable chelating agent derived from the natural amino acid L-glutamic acid [1]. Its production relies on fermenting renewable carbohydrates (like corn or rice), making it a sustainable and readily biodegradable alternative to traditional, persistent chelators [1]. It is important to note that only the L-isomer (L-GLDA) is considered readily biodegradable [1].
The primary green chemistry advantages of GLDA include [1] [2]:
The following table summarizes the key performance and environmental metrics of GLDA compared to other common chelating agents, based on data from the search results.
| Chelating Agent | Calcium Chelation Efficiency (at pH >11) | Biodegradability | Eco-Toxicity / Environmental Impact | Key Market Drivers & Trends |
|---|---|---|---|---|
| GLDA | Close to EDTA, better than NTA [1] | >60% in 28 days (L-isomer) [1] [3] | Low aquatic toxicity, no eutrophication risk [2] | Green regulations (EPA, REACH), clean beauty, sustainable agriculture [2] |
| EDTA | High (benchmark) [1] | Poor [1] | Persistent, contributes to heavy metal mobilization [1] | Being phased out or restricted [1] |
| NTA | Lower than GLDA and EDTA [1] | Readily biodegradable [1] | Considered a safer alternative, but chelation strength is a limitation [1] | -- |
| IDS | Much lower than GLDA [1] | Readily biodegradable [1] | -- | -- |
| EDDS | Much lower than GLDA [1] | Readily biodegradable [1] | -- | -- |
| STPP | -- | -- | Causes eutrophication of rivers/lakes [1] | Use banned or restricted in many regions [1] |
| Citrates/Gluconates | Typically weaker than NTA/EDTA [1] | Easily biodegradable [1] | -- | -- |
The experimental data from the search results highlights GLDA's performance in two distinct areas: cleaning formulations and environmental remediation.
Experimental Protocol [1]:
Experimental Protocol [3]:
The following diagram illustrates the experimental workflow and findings of the phytoextraction study:
GLDA-Enhanced Phytoextraction Workflow This diagram summarizes the methodology and key findings of using GLDA with French marigold to remediate cadmium-contaminated soil.
For researchers and drug development professionals, the data suggests that GLDA is a viable and superior green alternative to traditional chelators like EDTA and STPP, particularly in applications where biodegradability and metal ion control are critical.
| Chelator | Key Performance Metrics | Environmental & Biodegradability Profile |
|---|
| GLDA (Tetrasodium Glutamate Diacetate) | - Ca²⁺ removal: More effective than HEDTA at pH 3 [1].
The superior performance of GLDA is rooted in its molecular structure and properties, which have been confirmed through both computational and laboratory experiments.
The data in the table above was generated through standardized lab procedures you can adapt for your own comparisons.
1. Batch Leaching Experiments: This common method tests chelator efficiency in removing metals from solid matrices like soil or compost [1] [2].
2. Electrokinetic Remediation Setup: This method uses electric current to enhance chelator movement and metal removal in soil [3].
The following diagram illustrates the logical workflow for a batch leaching experiment, a core methodology for evaluating chelator performance.
While your query mentioned signaling pathways, the search results indicate that GLDA is primarily used in environmental remediation and industrial applications, not in drug development or direct modulation of cellular signaling pathways.
However, one study investigated a different compound, Licochalcone A (LCA), which induces cancer cell death by suppressing the Nrf2 and NF-κB signaling pathways [6]. This serves as a good example of how a chelator-unrelated compound interacts with pathways. The logical flow of this action is shown below.